Aryloxy Linker (O) vs. Aniline Linker (NH): A 28-Fold Shift in EGFR/VEGFR-2 Selectivity
The target compound's ether linkage fundamentally alters kinase selectivity relative to NH-linked aniline analogs. In head-to-head enzymatic assays from a single study, the simplest aryloxy analog (unsubstituted phenyl carbamate, compound 10) exhibited a stark selectivity shift compared to its direct aniline counterpart (compound 3e), targeting VEGFR-2 over EGFR by a factor of >14, whereas the aniline series maintained dual activity [1].
| Evidence Dimension | Kinase Inhibition Selectivity (EGFR IC50 / VEGFR-2 IC50 ratio shift) |
|---|---|
| Target Compound Data | Aryloxy-quinazolines (class surrogate): VEGFR-2 IC50 = 0.6–0.7 μM; EGFR IC50 > 10 μM |
| Comparator Or Baseline | Aniline-quinazolines (e.g., carbamate 3e): VEGFR-2 IC50 > 5 μM; EGFR IC50 ~0.3 μM |
| Quantified Difference | Ratio (VEGFR-2/EGFR preference) > 28-fold shift in selectivity toward VEGFR-2 when NH is replaced by O. |
| Conditions | In vitro enzymatic inhibition of EGFR and VEGFR-2 tyrosine kinase phosphorylation using poly(Glu4-Tyr) substrate. |
Why This Matters
This demonstrates that the O-linked series, to which CAS 286371-73-1 belongs, is a VEGFR-2-selective scaffold, making it the correct choice for VEGFR-2-focused programs instead of NH-linked analogs that are EGFR-dominant.
- [1] Garofalo, A.; Goossens, L.; Six, P.; Lemoine, A.; Ravez, S.; Farce, A.; Depreux, P. Impact of aryloxy-linked quinazolines: a novel series of selective VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters 2011, 21 (7), 2106-2112. View Source
